N-[2-(azepan-1-yl)-2-oxoethyl]-N-[(4-chlorophenyl)methyl]methanesulfonamide
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Overview
Description
Preparation Methods
The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-N-[(4-chlorophenyl)methyl]methanesulfonamide involves several steps. One common synthetic route includes the reaction of azepane with a chlorophenylmethyl compound under specific conditions to form the desired product . The reaction conditions typically involve the use of solvents and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
N-[2-(azepan-1-yl)-2-oxoethyl]-N-[(4-chlorophenyl)methyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-oxoethyl]-N-[(4-chlorophenyl)methyl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]-N-[(4-chlorophenyl)methyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[2-(azepan-1-yl)-2-oxoethyl]-N-[(4-chlorophenyl)methyl]methanesulfonamide can be compared with other similar compounds, such as:
- N-(2-azepan-1-yl-2-oxoethyl)-N-(1-naphthyl)methanesulfonamide
- N-(2-azepan-1-yl-2-oxoethyl)-N-(4-bromophenyl)methanesulfonamide
- N-(2-azepan-1-yl-2-oxoethyl)-N-(2-methoxy-5-methylphenyl)methanesulfonamide
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H23ClN2O3S |
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Molecular Weight |
358.9 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-[(4-chlorophenyl)methyl]methanesulfonamide |
InChI |
InChI=1S/C16H23ClN2O3S/c1-23(21,22)19(12-14-6-8-15(17)9-7-14)13-16(20)18-10-4-2-3-5-11-18/h6-9H,2-5,10-13H2,1H3 |
InChI Key |
LIDWCBXJROJUDC-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)N2CCCCCC2 |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)N2CCCCCC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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